Neflamapimod (VX-745) is a selective, orally bioavailable, and brain-penetrant small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). This kinase is a key regulator of the inflammatory response to cellular stress and has been implicated in the synaptic dysfunction and neuroinflammation associated with neurodegenerative disorders, including Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB). Neflamapimod's defining, procurement-relevant characteristic is its ability to achieve significant concentrations in the central nervous system (CNS), making it a critical tool for in vivo studies of neuroinflammation and synaptic plasticity where target engagement in the brain is required.
Substituting Neflamapimod with other p38 MAPK inhibitors is not viable for CNS-focused research due to critical differences in blood-brain barrier (BBB) penetration and isoform selectivity. Many first-generation p38 inhibitors, such as the widely used tool compound SB203580, have poor CNS exposure, rendering them unsuitable for in vivo neurological models where target engagement in the brain is essential. Furthermore, compounds like Losmapimod inhibit both p38α and p38β isoforms, which can confound results, as p38α is the primary isoform implicated in neuronal synaptic dysfunction. Neflamapimod was specifically advanced for its robust brain penetrance and high selectivity for p38α over p38β, a combination of properties not shared by many common in-class alternatives, making it non-interchangeable for studies requiring precise, in-brain target inhibition.
In a Phase 2a clinical study involving patients with early-stage Alzheimer's disease, Neflamapimod demonstrated robust penetration of the human blood-brain barrier. The measured ratio of its concentration in cerebrospinal fluid (CSF) to its unbound concentration in plasma was approximately 1.2. This high ratio confirms that the compound effectively reaches its target tissue, the brain, at therapeutically relevant levels, a critical property often lacking in other kinase inhibitors originally developed for peripheral indications.
| Evidence Dimension | CSF to Unbound Plasma Concentration Ratio |
| Target Compound Data | ~1.2 (in humans) |
| Comparator Or Baseline | A ratio >1.0 indicates excellent CNS penetration. |
| Quantified Difference | N/A (Demonstrates high absolute performance) |
| Conditions | Phase 2a clinical study in patients with early-stage Alzheimer's disease. |
This quantitative evidence of brain exposure is a primary procurement justification for any in vivo research on CNS disorders, as it ensures the compound reaches its intended site of action.
Neflamapimod exhibits high selectivity for the target p38α isoform. In enzymatic assays, it inhibited p38α with an IC50 of 10 nM, while its inhibition of the closely related p38β isoform was significantly weaker, with an IC50 of 220 nM. This represents a 22-fold selectivity for p38α. In contrast, other inhibitors like Losmapimod inhibit both isoforms to a similar extent. This selectivity is critical for attributing observed effects specifically to the inhibition of p38α, which is predominantly implicated in neuroinflammation and synaptic dysfunction, thereby reducing the risk of confounding results from p38β inhibition.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | p38α: 10 nM; p38β: 220 nM |
| Comparator Or Baseline | Losmapimod: Inhibits both p38α and p38β to a similar extent. |
| Quantified Difference | 22-fold higher potency for p38α over p38β |
| Conditions | In vitro enzymatic assays. |
High isoform selectivity ensures that experimental outcomes are attributable to the specific target, increasing data reliability and reducing ambiguity from off-target effects.
In a preclinical model using aged rats with cognitive deficits, treatment with Neflamapimod for 17 days fully reversed learning deficits in the Morris water maze test. The performance of aged rats treated with an optimal dose of Neflamapimod was significantly better than vehicle-treated aged rats (p=0.007 for latency) and became statistically similar to that of young, healthy rats. This functional outcome, directly linked to its brain-penetrant p38α inhibition, provides strong evidence of its utility in models where restoring synaptic function is the primary endpoint, a result not achievable with non-brain-penetrant inhibitors.
| Evidence Dimension | Morris Water Maze Latency (Learning) |
| Target Compound Data | Performance statistically similar to young control rats (p=0.007 vs. aged control) |
| Comparator Or Baseline | Vehicle-treated aged rats with significant learning deficits. |
| Quantified Difference | Statistically significant reversal of age-induced learning deficit. |
| Conditions | 20- to 22-month old rats treated for 17 days. |
This demonstrates that the compound's biochemical properties translate into meaningful functional recovery in a relevant in vivo model, justifying its selection for behavioral and systems-level neuroscience research.
For preclinical animal models of Alzheimer's disease, Dementia with Lewy Bodies, or stroke, where the therapeutic hypothesis depends on inhibiting p38α kinase within the brain. Neflamapimod's proven high brain-to-plasma concentration ratio ensures that observed effects on neuroinflammation, synaptic markers, or behavioral outcomes are the result of direct CNS activity.
As a tool compound in behavioral neuroscience to probe the role of central p38α in learning and memory. Its demonstrated ability to reverse cognitive deficits in aged animal models makes it a validated choice for studies aiming to pharmacologically restore synaptic function.
In experiments using primary neurons, microglia, or brain slice cultures where it is critical to distinguish the effects of p38α inhibition from those of p38β. Neflamapimod's 22-fold selectivity for the alpha isoform provides greater confidence in attributing downstream signaling changes specifically to p38α.
For studies aiming to bridge preclinical findings with clinical potential. As Neflamapimod has undergone human clinical trials, using it in preclinical models provides a direct translational link, strengthening the rationale for target validation and further development.